2-(3,4-Dichlorophenoxy)acetaldehyde
Description
2-(3,4-Dichlorophenoxy)acetaldehyde is an organochlorine compound featuring a phenoxy backbone substituted with chlorine atoms at the 3- and 4-positions, linked to an acetaldehyde functional group. The compound’s reactivity and biological activity are likely influenced by the electron-withdrawing chlorine substituents and the aldehyde group, which may enhance electrophilicity and metabolic interactions compared to carboxylic acid derivatives .
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFYBRJZLWTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenoxy)acetaldehyde typically involves the reaction of 3,4-dichlorophenol with chloroacetaldehyde under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the phenol is replaced by the chloroacetaldehyde moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenoxy)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(3,4-Dichlorophenoxy)acetic acid.
Reduction: 2-(3,4-Dichlorophenoxy)ethanol.
Substitution: Various substituted phenoxyacetaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dichlorophenoxy)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenoxy)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine atoms on the phenyl ring can also participate in halogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Structural Differences :
- Substituent positions : 3,4-dichloro (target) vs. 2,4-dichloro (2,4-D).
- Functional group : Acetaldehyde (target) vs. acetic acid (2,4-D).
Key Findings :
- Applications: 2,4-D is a widely used herbicide due to its auxin-like activity, disrupting plant growth .
- Toxicity: 2,4-D exhibits moderate toxicity (LD₅₀ in rats: 639 mg/kg) and is classified as a possible human carcinogen by the EPA . The aldehyde group in the target compound could increase acute toxicity due to higher electrophilicity.
2-(2,3-Dichlorophenoxy)acetohydrazide
Structural Differences :
- Substituent positions : 3,4-dichloro (target) vs. 2,3-dichloro.
- Functional group : Acetaldehyde (target) vs. acetohydrazide (hydrazide derivative).
Key Findings :
- Reactivity: The hydrazide group in 2-(2,3-Dichlorophenoxy)acetohydrazide (CAS 153860-25-4) enables use in coordination chemistry or pharmaceutical synthesis . In contrast, the aldehyde group in the target compound may participate in nucleophilic addition reactions, forming Schiff bases or serving as a crosslinking agent.
- Toxicity: No specific data are available for the hydrazide derivative, but hydrazides generally pose risks of hepatotoxicity and mutagenicity .
3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)
Structural Differences :
- Substituents : Dichloro (target) vs. dihydroxy.
- Backbone: Acetaldehyde (target) vs. propenoic acid.
Key Findings :
- Applications : Caffeic acid (CAS 331-39-5) is a natural antioxidant used in pharmacological and cosmetic research . The dichloro substitution in the target compound likely reduces antioxidant capacity but may enhance antimicrobial or pesticidal properties.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Adjacent chlorine atoms (3,4 vs. 2,3) may influence electronic effects, modulating reactivity with biological targets.
Functional Group Impact :
- Aldehydes are more reactive than carboxylic acids or hydrazides, suggesting the target compound could act as a Michael acceptor or enzyme inhibitor.
- The absence of a carboxylic acid group (as in 2,4-D) may reduce phytotoxicity but increase volatility and environmental mobility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
